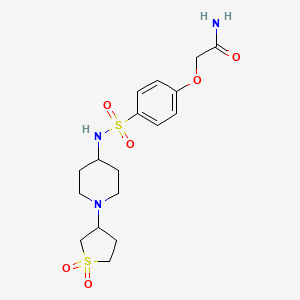

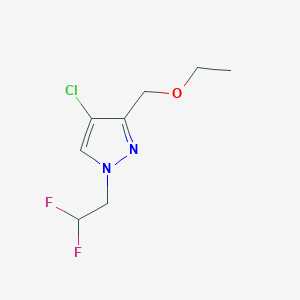

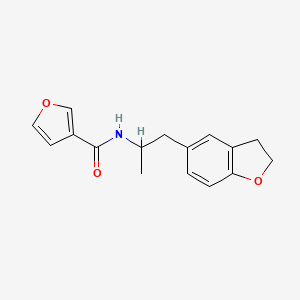

![molecular formula C16H23NO4 B2969308 Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate CAS No. 2328094-54-6](/img/structure/B2969308.png)

Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Metabolism Studies

One significant area of research involves the metabolism of carbamate compounds in biological systems. Douch and Smith (1971) investigated the metabolism of m-tert.-butylphenyl N-methylcarbamate in mice and insects, revealing both the tert.-butyl and N-methyl groups undergo hydroxylation. This study provides insights into the biotransformation of carbamate pesticides, highlighting species variation in metabolism which suggests different enzymes catalyze N-demethylation and tert.-butyl group oxidation (Douch & Smith, 1971).

Synthetic Chemistry

In synthetic chemistry, carbamates serve as intermediates for various reactions. Ortiz, Guijarro, and Yus (1999) described the synthesis of α-aminated methyllithium via DTBB-catalyzed lithiation of a N-(chloromethyl) carbamate, showcasing carbamates' utility in functionalizing molecules for further chemical transformations (Ortiz, Guijarro, & Yus, 1999).

Environmental Degradation

Suzuki, Yaguchi, Ohnishi, and Suga (1995) identified degradation products of terbutol, a carbamate herbicide, in environmental water from golf courses. Their findings on the degradation pathways, including N-demethylation and oxidation, underscore the environmental persistence and transformation of carbamate compounds (Suzuki et al., 1995).

Comparative Toxicology

Nakagawa, Yaguchi, and Suzuki (1994) explored the cytotoxicity of butylated hydroxytoluene (BHT) and its methylcarbamate derivative, Terbucarb, on isolated rat hepatocytes. This comparative study highlights the toxicological profiles of carbamate derivatives, important for understanding their safety and environmental impact (Nakagawa, Yaguchi, & Suzuki, 1994).

Organic Synthesis Applications

Guinchard, Vallée, and Denis (2005) introduced tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents in organic synthesis. Their work demonstrates the versatility of carbamates in synthetic applications, offering new pathways for the synthesis of complex molecules (Guinchard, Vallée, & Denis, 2005).

作用機序

Target of Action

The primary targets of Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate are β-secretase and acetylcholinesterase . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease. β-secretase is involved in the production of amyloid beta peptide, a key component of the amyloid plaques found in the brains of Alzheimer’s patients. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter that is deficient in Alzheimer’s disease.

Mode of Action

this compound acts as an inhibitor of both β-secretase and acetylcholinesterase . By inhibiting β-secretase, it prevents the formation of amyloid beta peptide and thus the formation of amyloid plaques. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain.

Biochemical Pathways

The compound affects the amyloidogenic pathway by inhibiting the action of β-secretase, thereby preventing the formation of amyloid beta peptide . It also affects the cholinergic pathway by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine.

Result of Action

The compound has shown moderate protective activity in astrocytes (a type of brain cell) stimulated with amyloid beta 1-42 . This is due to a reduction in the levels of TNF-α and free radicals observed in cell cultures .

特性

IUPAC Name |

tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-12-10-13(11-18)6-7-14(12)20-9-5-8-17-15(19)21-16(2,3)4/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOMWCXZBBDPDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OCCCNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

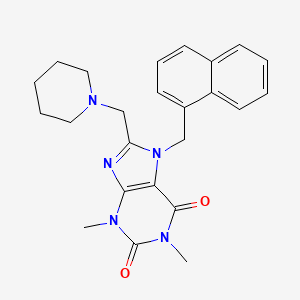

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969229.png)

![(2E)-3-(furan-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2969232.png)

![[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2969238.png)

![N-(1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide](/img/structure/B2969244.png)